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molecular formula C5H6O4 B8292512 4-hydroxy-5-hydroxymethylfuran-2(5H)-one

4-hydroxy-5-hydroxymethylfuran-2(5H)-one

Cat. No. B8292512
M. Wt: 130.10 g/mol
InChI Key: YCHTTWBVHGNPKY-UHFFFAOYSA-N
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Patent
US07951951B2

Procedure details

386.0 mg (1.75 mmol) of 5-benzyloxymethyl-4-hydroxyfuran-2(5H)-one (Aragon, D. T. et al., J. Org. Chem. 68, 3363-3365, 2003) are initially charged in 19.3 ml of ethanol, 38.6 mg (0.27 mmol) of Pd(OH)2/C (20%) are added and the mixture is hydrogenated at room temperature until the hydrogen uptake has stopped. Removal of the catalyst by filtration and evaporation of the solvent gives 216 mg (94.7% of theory) of 4-hydroxy-5-hydroxymethylfuran-2(5H)-one which can be used without further purification for a subsequent reaction.
Quantity
386 mg
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38.6 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH:10]1[O:14][C:13](=[O:15])[CH:12]=[C:11]1[OH:16])C1C=CC=CC=1.[H][H]>C(O)C.[OH-].[OH-].[Pd+2]>[OH:16][C:11]1[CH:10]([CH2:9][OH:8])[O:14][C:13](=[O:15])[CH:12]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
386 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1C(=CC(O1)=O)O
Name
Quantity
19.3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
38.6 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(OC1CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 216 mg
YIELD: PERCENTYIELD 94.7%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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